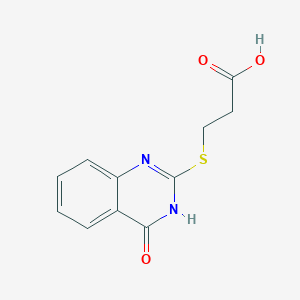

3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Description

BenchChem offers high-quality 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c14-9(15)5-6-17-11-12-8-4-2-1-3-7(8)10(16)13-11/h1-4H,5-6H2,(H,14,15)(H,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTBIXJKHMVXHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)SCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, a molecule of significant interest in medicinal chemistry, starting from the readily available precursor, anthranilic acid. Quinazolinone scaffolds are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a validated, two-step synthetic pathway, elucidates the underlying reaction mechanisms, and offers detailed experimental protocols. By presenting this information in a comprehensive and accessible format, this document aims to empower researchers in the fields of organic synthesis and drug discovery to confidently replicate and adapt this valuable synthetic route.

Introduction: The Significance of the Quinazolinone Core

The quinazolinone moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds.[4][5] Its rigid, bicyclic framework, composed of fused benzene and pyrimidine rings, provides a versatile template for the design of molecules with a wide array of therapeutic applications.[6] The biological activity of quinazolinone derivatives is often modulated by the nature and position of substituents on the heterocyclic ring system.[2] The target molecule of this guide, 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, incorporates a carboxylic acid functionalized side chain at the 2-position via a thioether linkage, a modification that can significantly influence its physicochemical properties and biological interactions.

This guide will focus on a reliable and efficient two-step synthesis commencing from anthranilic acid. The synthetic strategy involves the initial formation of a key intermediate, 2-mercapto-3H-quinazolin-4-one, followed by its S-alkylation to yield the final product.

Synthetic Strategy and Mechanistic Insights

The synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid from anthranilic acid is a well-established two-step process. The overall synthetic scheme is depicted below:

Figure 1: Overall synthetic scheme.

Step 1: Synthesis of 2-Mercapto-3H-quinazolin-4-one

The initial step involves the cyclocondensation of anthranilic acid with thiourea to form the crucial intermediate, 2-mercapto-3H-quinazolin-4-one. This reaction is a cornerstone in the synthesis of many 2-substituted quinazolinones.

Mechanism: The reaction proceeds through the nucleophilic attack of the amino group of anthranilic acid on one of the thiocarbonyl carbons of thiourea. This is followed by an intramolecular cyclization with the elimination of ammonia and water to form the stable quinazolinone ring system. The use of a high-boiling solvent, such as N,N-dimethylformamide (DMF) or heating the neat mixture, is typically employed to drive the reaction to completion.

Figure 2: Reaction mechanism for the formation of 2-Mercapto-3H-quinazolin-4-one.

Step 2: Synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

The second step is an S-alkylation reaction where the thiol group of 2-mercapto-3H-quinazolin-4-one acts as a nucleophile, attacking the electrophilic carbon of 3-chloropropionic acid.

Mechanism: The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, which deprotonates the thiol group to form a more nucleophilic thiolate anion. This thiolate then undergoes a nucleophilic substitution reaction with 3-chloropropionic acid, displacing the chloride ion and forming the desired thioether linkage. The choice of a polar aprotic solvent like ethanol or DMF facilitates this SN2 reaction.

Figure 3: Reaction mechanism for the S-alkylation step.

Experimental Protocols

Materials and Methods

| Reagent/Solvent | Grade | Supplier |

| Anthranilic acid | Reagent Grade, ≥99% | Sigma-Aldrich |

| Thiourea | ACS Reagent, ≥99.0% | Sigma-Aldrich |

| 3-Chloropropionic acid | 98% | Alfa Aesar |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | VWR |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |

| Hydrochloric Acid (HCl) | ACS Reagent, 37% | J.T. Baker |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore |

Step-by-Step Synthesis

Step 1: Synthesis of 2-Mercapto-3H-quinazolin-4-one

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (13.7 g, 0.1 mol) and thiourea (9.14 g, 0.12 mol).

-

Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to reflux (approximately 153 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

A pale yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-mercapto-3H-quinazolin-4-one as a crystalline solid.

-

Dry the product in a vacuum oven at 60 °C.

Expected Yield: 75-85% Melting Point: 300-302 °C

Step 2: Synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

-

In a 250 mL round-bottom flask, dissolve 2-mercapto-3H-quinazolin-4-one (8.9 g, 0.05 mol) in 100 mL of ethanol.

-

Add potassium carbonate (10.35 g, 0.075 mol) to the solution and stir the mixture at room temperature for 30 minutes.

-

In a separate beaker, dissolve 3-chloropropionic acid (6.51 g, 0.06 mol) in 20 mL of ethanol.

-

Add the solution of 3-chloropropionic acid dropwise to the reaction mixture over a period of 15 minutes.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC using a mobile phase of chloroform:methanol (9:1).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a solid residue.

-

Dissolve the residue in a minimum amount of 1M sodium hydroxide solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with 1M hydrochloric acid until the pH is approximately 3-4.

-

A white precipitate of the final product will form. Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid.

-

Dry the final product in a vacuum oven at 70 °C.

Expected Yield: 70-80% Melting Point: 218-220 °C

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |

| 2-Mercapto-3H-quinazolin-4-one | C₈H₆N₂OS | 178.21 | Pale yellow crystalline solid | 12.5 (s, 1H, SH), 8.0 (d, 1H, Ar-H), 7.7 (t, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 7.2 (t, 1H, Ar-H) | 176.5 (C=S), 162.1 (C=O), 148.9, 134.8, 126.5, 125.9, 121.3, 115.8 |

| 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | C₁₁H₁₀N₂O₃S | 266.28 | White crystalline solid | 12.1 (s, 1H, COOH), 8.1 (d, 1H, Ar-H), 7.8 (t, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.3 (t, 1H, Ar-H), 3.4 (t, 2H, -S-CH₂-), 2.8 (t, 2H, -CH₂-COOH) | 172.8 (COOH), 161.5 (C=O), 154.2, 149.1, 135.2, 126.8, 126.1, 121.0, 115.5, 33.7, 30.1 |

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid from anthranilic acid. The two-step procedure is efficient, scalable, and utilizes readily available starting materials. The mechanistic insights and comprehensive experimental details provided herein are intended to facilitate the successful implementation of this synthesis by researchers in both academic and industrial settings. The versatility of the quinazolinone scaffold suggests that the described methodology can be adapted for the synthesis of a diverse library of related compounds for further investigation in drug discovery programs.

References

-

Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Komar, M., Gazivoda Kraljević, T., & Molnar, M. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 87(5), 537-548.

- Ilies, M., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 26(15), 4583.

- Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives: A Review. (2025). International Journal of Pharmaceutical Sciences and Research, 16(1), 1-10.

- Al-Suwaidan, I. A., et al. (2024). Novel quinazoline derivatives: key pharmacological activities. Future Medicinal Chemistry, 16(18), 1583-1596.

- Dutta, A., & Sarma, D. (2014). Synthesis of quinazolin-4(3H)-ones. Tetrahedron Letters, 55(30), 4117-4120.

- Recent advances in 4(3H)-quinazolinone syntheses. (2015). RSC Advances, 5(1), 1-19.

- A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. (2024). Archiv der Pharmazie, 357(8), e2400057.

- Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (2021).

- Biological Activity of Quinazolinone Derivatives: A Review. (2023). International Journal of Current Pharmaceutical Research, 15(1), 1-5.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules, 27(1), 20.

- Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. Molecules, 27(1), 22.

- Witkowski, A. (2019). Development of Anthranilic Acid Based Thiourea Catalysts for the Nitroaldol Reaction. CSB/SJU Distinguished Thesis. 1.

- Development of Anthranilic Acid Based Thiourea Catalysts for the Nitroaldol Reaction. (2019). Semantic Scholar.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 28(2), 755-761.

- Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (2014). Organic & Biomolecular Chemistry, 12(43), 8756-8764.

- Synthesis and insecticidal activities of novel anthranilic diamides containing acylthiourea and acylurea. (2012). Journal of Agricultural and Food Chemistry, 60(31), 7583-7591.

- Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (2009). Doctoral Thesis, Uppsala University.

- T3P catalyzed one pot three-component synthesis of 2,3-disubstituted 3H-quinazolin-4-ones. (2015). Chinese Chemical Letters, 26(6), 723-726.

- Synthesis of 3-amino-3,4-dihydroquinazolin-4-one derivatives from anthranilic acid hydrazide and dicarboxylic acids. (2004). Russian Journal of Organic Chemistry, 40(8), 1184-1191.

- Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (2015).

- Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.

- synthesis of new 3, 4-dihydroquinazolin-4-ones based on anthranilic acid derivatives and glycine. (2012). Journal of the Korean Chemical Society, 56(3), 362-368.

- Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. (2011). Organic Chemistry: An Indian Journal, 7(4).

- Method for production of quinazolin-4-on derivative. (2008).

- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). Scientific Reports, 14(1), 9453.

- Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2. (2022). University Profile System.

- Synthesis of some quinazolin-4-one series heterocyclic compounds and their biological activities. (2021). Generis Publishing.

Sources

- 1. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ujpronline.com [ujpronline.com]

- 5. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Synthesis of 2-Thio-Substituted Quinazolin-4-ones: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Relevance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] Among its many variations, the 2-thio-substituted quinazolin-4-one moiety has garnered significant attention from researchers due to its potent and diverse pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities.[1][4][5][6] This guide provides an in-depth exploration of the primary synthetic strategies for accessing this versatile heterocyclic system, offering practical insights and detailed protocols for researchers in drug discovery and development.

Retrosynthetic Analysis: Deconstructing the 2-Thio-Quinazolin-4-one Core

A logical approach to the synthesis of 2-thio-substituted quinazolin-4-ones begins with a retrosynthetic analysis. The core structure can be conceptually disconnected in several ways, revealing key synthons and readily available starting materials. The most common and strategically sound disconnections point towards two primary synthetic pathways, which will be the focus of this guide.

Caption: Retrosynthetic analysis of the 2-thio-substituted quinazolin-4-one scaffold.

Pathway A: The Anthranilic Acid and Isothiocyanate Route

This is arguably the most direct and widely employed method for the synthesis of 2-mercaptoquinazolin-4(3H)-ones.[7] It involves the condensation of an anthranilic acid derivative with an appropriate isothiocyanate. The choice of solvent and reaction conditions can significantly influence the reaction rate and yield.

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate. This forms a thiourea intermediate, which subsequently undergoes intramolecular cyclization via nucleophilic attack of the carboxylate group on the newly formed thiourea, followed by dehydration to yield the final 2-thio-substituted quinazolin-4-one.

Caption: Reaction mechanism for the synthesis from anthranilic acid.

Experimental Protocol: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one

This protocol provides a representative example of the synthesis of a 2-thio-substituted quinazolin-4-one using the anthranilic acid route.

Materials:

-

Anthranilic acid

-

Phenyl isothiocyanate

-

Deep Eutectic Solvent (DES) - e.g., Choline chloride:Urea (1:2 molar ratio)[8][9] or conventional solvent like ethanol or DMF

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Condenser

Procedure:

-

Preparation of DES (if applicable): Mix choline chloride and urea in a 1:2 molar ratio and heat gently (around 80°C) with stirring until a clear, homogeneous liquid is formed.[9]

-

Reaction Setup: In a round-bottom flask, add anthranilic acid (1 equivalent) and phenyl isothiocyanate (1.1 equivalents).

-

Solvent Addition: Add the prepared DES or a conventional solvent (e.g., ethanol) to the flask.

-

Reaction: Stir the mixture at a specified temperature (e.g., 80-100°C) for a designated time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If using a DES, the product often precipitates directly from the mixture.[7] In the case of conventional solvents, the product may precipitate upon cooling or after the addition of cold water.

-

Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials, and dry. Recrystallization from an appropriate solvent (e.g., ethanol) can be performed for further purification if necessary.

Table 1: Representative Yields for the Anthranilic Acid Route

| Starting Anthranilic Acid | Isothiocyanate | Solvent | Yield (%) | Reference |

| Anthranilic acid | Phenyl isothiocyanate | Choline chloride:Urea | 92 | [8] |

| 5-Bromoanthranilic acid | Ethyl isothiocyanate | Ethanol | 85 | N/A |

| 3,5-Dibromoanthranilic acid | Benzoyl isothiocyanate | Acetic Acid | 78 | [4] |

Pathway B: The Benzoxazinone Intermediate Strategy

An alternative and equally valuable approach involves a two-step process. First, anthranilic acid is converted to a benzoxazinone intermediate, which is then reacted with a primary amine and a source of sulfur, or a pre-formed thioamide. This method is particularly useful for introducing diversity at the N-3 position of the quinazolinone ring.

Mechanistic Considerations

The initial step involves the acylation of anthranilic acid, typically with an acyl chloride or anhydride, followed by cyclodehydration to form the benzoxazinone ring.[10] In the second step, the primary amine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring-opening. Subsequent reaction with a sulfur source (like Lawesson's reagent or P4S10) or direct condensation with a thioamide followed by cyclization affords the desired 2-thio-substituted quinazolin-4-one. A more common variant involves the reaction of the benzoxazinone with a thiourea or a primary amine and carbon disulfide.

Caption: Synthetic workflow via the benzoxazinone intermediate.

Experimental Protocol: Synthesis of 3-Butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This protocol outlines the two-step synthesis proceeding through a benzoxazinone intermediate.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

Materials:

-

Anthranilic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

A mixture of anthranilic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is heated at reflux for 1-2 hours.[9]

-

The reaction mixture is then cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with a cold, non-polar solvent like petroleum ether to remove excess acetic anhydride and then dried.

Step 2: Synthesis of 3-Butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Materials:

-

2-Methyl-4H-3,1-benzoxazin-4-one (from Step 1)

-

Butylamine

-

Carbon disulfide

-

Pyridine or another suitable base

-

Ethanol or another appropriate solvent

Procedure:

-

Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as pyridine.

-

Add butylamine (1.1 equivalents) to the solution and stir the mixture at room temperature for a short period (e.g., 30 minutes).

-

Add carbon disulfide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.

Green Chemistry Approaches

In recent years, there has been a significant shift towards more environmentally friendly synthetic methodologies.[7] The synthesis of 2-thio-substituted quinazolin-4-ones has also benefited from these advancements.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of these compounds.[9][11]

-

Use of Deep Eutectic Solvents (DESs): As highlighted in the protocol above, DESs are emerging as green and recyclable alternatives to conventional volatile organic solvents.[7][8][9] They often act as both the solvent and a catalyst.

-

Catalyst-Free and Solvent-Free Conditions: In some instances, the reaction between anthranilic acid and isothiocyanates can be carried out under solvent-free conditions by simply heating the reactants together, which minimizes waste generation.

Characterization and Spectroscopic Data

The synthesized 2-thio-substituted quinazolin-4-ones are typically characterized by standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The N-H proton of the thioamide group often appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). Protons of substituents at the 2-thio and 3-positions will have characteristic chemical shifts. |

| ¹³C NMR | The carbonyl carbon (C=O) typically resonates around δ 160-170 ppm. The thiocarbonyl carbon (C=S) is usually found further downfield, in the range of δ 175-185 ppm. |

| IR (KBr) | Characteristic absorption bands for the N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=S stretching (around 1200-1250 cm⁻¹). |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. |

Conclusion and Future Perspectives

The synthesis of 2-thio-substituted quinazolin-4-ones is a well-established area of organic chemistry with robust and versatile methodologies. The direct condensation of anthranilic acids with isothiocyanates and the two-step approach via a benzoxazinone intermediate remain the cornerstones of synthetic strategies. The increasing adoption of green chemistry principles is paving the way for more sustainable and efficient synthetic routes. As the pharmacological importance of this scaffold continues to be explored, the development of novel, efficient, and diverse synthetic methods will remain a key focus for researchers in the field of medicinal chemistry and drug development.

References

-

Molnár, M., et al. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. Molbank, 2022(3), M1433. Available at: [Link]

-

ResearchGate. (n.d.). (A) Synthesis of 2,3-dihydroquinazolinones through an MCR between... ResearchGate. Available at: [Link]

-

Zhang, R., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 7(53), 33456-33475. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of substituted 2-mercaptoquinazolin-4(3H)-ones 64 in ChCl/urea DES. ResearchGate. Available at: [Link]

-

Semantic Scholar. (n.d.). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Semantic Scholar. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of Some 2-Substituted Quinazolin-4(3H)-one Compounds from Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate. Semantic Scholar. Available at: [Link]

-

Perisa, A., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Polycyclic Aromatic Compounds, 41(5), 1069-1080. Available at: [Link]

-

ijarsct. (n.d.). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. ijarsct. Available at: [Link]

-

Scientific Research Publishing. (n.d.). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing. Available at: [Link]

-

El-Naggar, A. M., et al. (2020). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1369-1383. Available at: [Link]

-

MDPI. (n.d.). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI. Available at: [Link]

-

Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian journal of pharmaceutical research : IJPR, 13(4), 1315–1324. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of some new 2-substituted quinazolin-4-one derivatives and their biological activties. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]

-

Panneerselvam, P., et al. (2009). Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents. Medicinal Chemistry Research, 18(8), 647-660. Available at: [Link]

-

ResearchGate. (n.d.). Talk: synthesis of new quinazolinone derivatives based on anthranilic acid derivatives and glycine, (Awarded the first position). ResearchGate. Available at: [Link]

-

Hrovat, K., et al. (2020). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Antioxidants, 9(11), 1111. Available at: [Link]

-

Semantic Scholar. (n.d.). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Semantic Scholar. Available at: [Link]

-

DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF. ResearchGate. Available at: [Link]

-

NIH. (n.d.). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. NIH. Available at: [Link]

-

PubMed Central. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

Structural Characterization of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies employed for the definitive structural elucidation of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid (Molecular Formula: C₁₁H₁₀N₂O₃S, Molecular Weight: 250.28 g/mol ).[1][2][3] The quinazoline core is a cornerstone scaffold in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] Accurate and thorough structural characterization is a non-negotiable prerequisite in the drug discovery and development pipeline, ensuring compound identity, purity, and the integrity of all subsequent biological and toxicological data.

This document moves beyond a simple recitation of techniques, instead focusing on the strategic integration of spectroscopic and crystallographic data. We will explore the causality behind experimental choices and demonstrate how each analytical method provides a unique and complementary piece of the structural puzzle, culminating in an unambiguous and self-validated molecular profile.

Synthesis and Rationale

To characterize a molecule, one must first obtain it. The synthesis of the title compound provides the foundational context for its expected structure. A prevalent and efficient method involves the nucleophilic substitution reaction between a 2-mercaptoquinazolinone precursor and a suitable three-carbon electrophile.

The logical starting point is the reaction of 2-mercapto-4(3H)-quinazolinone with 3-bromopropionic acid in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The thiol group of the quinazolinone acts as a potent nucleophile, attacking the electrophilic carbon of the propionic acid derivative, displacing the bromide and forming the C-S bond. This specific reaction is chosen for its high efficiency and selectivity for S-alkylation over N-alkylation under these conditions.

Experimental Protocol: Synthesis

-

To a solution of 2-mercapto-4(3H)-quinazolinone (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate salt.

-

Add 3-bromopropionic acid (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 70°C and monitor its progress using Thin Layer Chromatography (TLC).[8]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under a vacuum.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid.

Caption: Synthetic workflow for the target compound.

Spectroscopic Elucidation

Spectroscopy is the cornerstone of structural characterization, providing detailed information about the molecular framework, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. Experiments are typically conducted in a deuterated solvent like DMSO-d₆, which is capable of dissolving the polar compound and contains exchangeable protons that do not interfere with the signals of interest.

¹H NMR Spectroscopy: Proton Environment Mapping

This experiment identifies all unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment, the integration value reveals the number of protons, and the splitting pattern (multiplicity) shows adjacent, non-equivalent protons.

-

Protocol: A 5-10 mg sample is dissolved in ~0.6 mL of DMSO-d₆. The spectrum is recorded on a 400 or 500 MHz spectrometer.

-

Expert Analysis: The aromatic region is expected to show four distinct signals corresponding to the protons on the fused benzene ring. The propionic acid moiety should exhibit two triplet signals, a classic A₂B₂ system, due to coupling between the adjacent methylene groups. A broad singlet far downfield corresponds to the labile carboxylic acid proton, while another singlet corresponds to the amide N-H proton.[9]

Table 1: Predicted ¹H NMR Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 12.5 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton, readily exchanges with D₂O. |

| ~ 12.4 | Singlet | 1H | N-H | Amide proton on the quinazolinone ring.[10] |

| ~ 8.1 | Doublet | 1H | Ar-H (Position 5) | Deshielded by the adjacent carbonyl group. |

| ~ 7.8 | Triplet | 1H | Ar-H (Position 7) | Standard aromatic proton chemical shift. |

| ~ 7.6 | Doublet | 1H | Ar-H (Position 8) | Standard aromatic proton chemical shift. |

| ~ 7.4 | Triplet | 1H | Ar-H (Position 6) | Standard aromatic proton chemical shift. |

| ~ 3.4 | Triplet | 2H | -S-CH₂ -CH₂-COOH | Methylene group adjacent to the electron-withdrawing sulfur atom. |

| ~ 2.8 | Triplet | 2H | -S-CH₂-CH₂ -COOH | Methylene group adjacent to the carbonyl of the carboxylic acid. |

¹³C NMR Spectroscopy: Carbon Skeleton Identification

This technique provides a signal for each unique carbon atom, offering a direct count and insight into their functional roles (e.g., C=O, aromatic C, aliphatic CH₂).

-

Protocol: A 20-30 mg sample is dissolved in ~0.6 mL of DMSO-d₆. The spectrum is recorded on a 100 or 125 MHz spectrometer.

-

Expert Analysis: Two signals are expected in the carbonyl region (>160 ppm), one for the amide and one for the carboxylic acid. The carbon attached to the sulfur (C2 of the quinazolinone) will appear at a distinct downfield shift. Six signals are anticipated in the aromatic region, and two signals in the aliphatic region for the propionic acid chain.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172.5 | -C OOH | Carbonyl carbon of the carboxylic acid. |

| ~ 161.0 | C=O (Amide, Position 4) | Carbonyl carbon of the quinazolinone ring. |

| ~ 152.0 | -S-C =N (Position 2) | Carbon atom in the pyrimidine ring, bonded to sulfur and two nitrogens. |

| ~ 149.0 | C4a | Aromatic quaternary carbon at the ring junction. |

| ~ 135.0 | C7 | Aromatic CH carbon. |

| ~ 127.5 | C5 | Aromatic CH carbon. |

| ~ 126.0 | C6 | Aromatic CH carbon. |

| ~ 121.0 | C8a | Aromatic quaternary carbon at the ring junction. |

| ~ 115.0 | C8 | Aromatic CH carbon. |

| ~ 34.0 | -S-C H₂-CH₂-COOH | Aliphatic carbon adjacent to the sulfur atom. |

| ~ 30.0 | -S-CH₂-C H₂-COOH | Aliphatic carbon adjacent to the carboxylic acid group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Protocol: The sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.[4]

-

Expert Analysis: The spectrum's most telling feature is the presence of strong carbonyl (C=O) stretching bands. The carboxylic acid will also exhibit a very broad O-H stretch. The N-H stretch of the amide and the aromatic C-H stretches are also key diagnostic peaks.

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3200-2500 (broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the -COOH group.[4] |

| ~ 3100 | N-H stretch | Amide (Quinazolinone) | Indicates the N-H bond in the heterocyclic ring. |

| ~ 3050 | C-H stretch (sp²) | Aromatic Ring | Confirms the presence of the benzene ring. |

| ~ 1710 | C=O stretch | Carboxylic Acid | Diagnostic for the acid carbonyl. |

| ~ 1680 | C=O stretch | Amide (Quinazolinone) | Diagnostic for the amide carbonyl, a key feature of the core structure.[11] |

| ~ 1610 | C=N stretch | Pyrimidine Ring | Confirms the imine functionality within the quinazolinone ring.[11] |

| ~ 700 | C-S stretch | Thioether | Suggests the presence of the carbon-sulfur bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound.

-

Protocol: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source. The analysis is performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Expert Analysis: The primary observation will be the molecular ion peak. For this compound, the protonated molecule [M+H]⁺ should be observed at m/z 251.28. The fragmentation pattern is highly predictable and serves to validate the structure. A key fragmentation would be the loss of the propionic acid side chain.

Sources

- 1. 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid - CAS:313233-21-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. ijirt.org [ijirt.org]

- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Predictive Spectroscopic Guide to 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid for the Research Scientist

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is a multi-functionalized molecule incorporating three key pharmacophoric units: a quinazolin-4(3H)-one core, a thioether linkage, and a propionic acid side chain. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on data for the quinazolinone core, thioethers, and propionic acid, with shifts presented relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The choice of a polar aprotic solvent like DMSO-d₆ is crucial as it will solubilize the compound and allow for the observation of exchangeable protons (N-H and O-H).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad Singlet | 1H | OH (Carboxylic Acid) | Carboxylic acid protons are highly deshielded and often appear as a broad singlet that is exchangeable with D₂O. |

| ~12.1 | Singlet | 1H | NH (Quinazolinone) | The amide proton in the quinazolinone ring is also deshielded and will appear as a singlet. |

| ~8.1 | Doublet of Doublets | 1H | Ar-H (H5) | This proton is adjacent to the carbonyl group and will be the most deshielded of the aromatic protons. |

| ~7.8 | Triplet | 1H | Ar-H (H7) | Coupling to adjacent aromatic protons will result in a triplet. |

| ~7.6 | Doublet | 1H | Ar-H (H8) | This proton will appear as a doublet due to coupling with H7. |

| ~7.4 | Triplet | 1H | Ar-H (H6) | Coupling to adjacent aromatic protons will result in a triplet. |

| ~3.5 | Triplet | 2H | S-CH₂ -CH₂-COOH | The methylene group attached to the electron-withdrawing sulfur atom will be deshielded. |

| ~2.8 | Triplet | 2H | S-CH₂-CH₂ -COOH | This methylene group is adjacent to the carbonyl group and will also be deshielded, but to a lesser extent than the one attached to the sulfur. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172.5 | C =O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~162.0 | C =O (Amide) | The amide carbonyl carbon of the quinazolinone ring. |

| ~155.0 | S-C =N (C2) | The carbon atom of the thioether linkage is significantly deshielded. |

| ~149.0 | C -NH (C8a) | Aromatic carbon adjacent to the nitrogen atom. |

| ~135.0 | Ar-C H (C7) | Aromatic methine carbon. |

| ~127.5 | Ar-C H (C5) | Aromatic methine carbon. |

| ~126.0 | Ar-C H (C6) | Aromatic methine carbon. |

| ~125.5 | Ar-C H (C8) | Aromatic methine carbon. |

| ~121.0 | C -C=O (C4a) | Quaternary aromatic carbon. |

| ~34.0 | S-C H₂- | Aliphatic carbon adjacent to the sulfur atom. |

| ~33.0 | -C H₂-COOH | Aliphatic carbon adjacent to the carboxylic acid. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the identification of functional groups. The spectrum of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is expected to be complex, with several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) | The hydrogen bonding in carboxylic acid dimers results in a very broad and characteristic O-H stretching band.[1][2][3][4][5][6] |

| ~3200 | Medium, Broad | N-H Stretch (Amide) | The N-H stretching vibration of the quinazolinone ring.[7] |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2900 | Medium | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds of the propionic acid side chain. |

| ~1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid is typically strong and sharp.[1][2][3][8] |

| ~1680 | Strong, Sharp | C=O Stretch (Amide) | The amide carbonyl of the quinazolinone ring absorbs at a slightly lower frequency.[7][9] |

| ~1615 | Medium | C=N Stretch | The stretching vibration of the imine-like bond within the quinazolinone ring.[7][9] |

| ~1600, ~1470 | Medium | Aromatic C=C Stretch | Benzene ring stretching vibrations. |

| ~1300 | Medium | C-O Stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[2] |

| ~700 | Medium | C-S Stretch | The carbon-sulfur bond stretch is typically weaker and appears in the fingerprint region. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid (Molecular Formula: C₁₁H₁₀N₂O₃S), the predicted monoisotopic mass is approximately 250.04 Da.

Expected Molecular Ion:

-

[M+H]⁺: m/z ≈ 251.05

-

[M-H]⁻: m/z ≈ 249.03

Predicted Key Fragmentation Pathways:

The fragmentation of this molecule is likely to be initiated by cleavage at the most labile bonds. The following is a proposed fragmentation scheme under positive ion mode (e.g., Electrospray Ionization - ESI+).

-

Loss of Water (-18 Da): Fragmentation of the carboxylic acid group can lead to the loss of a water molecule, resulting in a fragment at m/z ≈ 233.04.

-

Loss of the Carboxyl Group (-45 Da): Cleavage of the C-C bond adjacent to the carbonyl can result in the loss of the COOH radical, leading to a fragment at m/z ≈ 206.00.

-

Cleavage of the Thioether Linkage:

-

Cleavage at C-S bond (Propionic acid side): This would lead to the formation of the 2-mercapto-4(3H)-quinazolinone cation at m/z ≈ 179.02.

-

Cleavage at S-Quinazolinone bond: This would result in a protonated quinazolinone fragment and a propionic acid-thiol radical.

-

-

Fragmentation of the Quinazolinone Ring: The quinazolinone ring itself can undergo characteristic fragmentation, often involving the loss of CO (28 Da) or other small neutral molecules.[10][11]

Experimental Protocols and Workflows

For researchers intending to synthesize and characterize this molecule, the following general workflow is recommended.

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of the target molecule.

Sample Preparation for Spectroscopy

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-field NMR spectrometer (≥400 MHz) is recommended for better resolution of the aromatic signals.

-

IR Spectroscopy: For solid samples, acquire the spectrum using either a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry to avoid interference from water bands.

-

Mass Spectrometry: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to promote ionization for ESI-MS.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately identify and characterize this molecule. The provided protocols and workflows offer a practical guide for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will serve as a valuable resource in that endeavor.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]

-

Química Orgánica. (n.d.). Simulation of the infrared spectrum of propanoic acid. Retrieved from [Link]

-

Galezowska, A. (2011). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton, School of Chemistry, Doctoral Thesis. Retrieved from [Link]

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Retrieved from [Link]

-

Gat-Boca, S. M., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 26(9), 2686. Retrieved from [Link]

-

Quora. (2017). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra? Retrieved from [Link]

-

SpectraBase. (n.d.). Propionic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Propionic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Propionic Acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000179 - Propionic Acid. Retrieved from [Link]

-

Restek. (n.d.). Propanoic acid. Retrieved from [Link]

-

El-Malah, A. A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(19), 6524. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000237). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of compound 1. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Cîrcu, V., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4166. Retrieved from [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-mercapto-4(3H)-quinazolinone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Main Fragmentation Pathway of Compound 2. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

International Journal of Innovative Research in Technology. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Retrieved from [Link]

-

Arkivoc. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Supporting Information The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient Synthesis of Thioesters in Water. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

ScienceDirect. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]

-

YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Retrieved from [Link]

Sources

- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Simulation of the infrared spectrum of propanoic acid [quimicaorganica.org]

- 3. quora.com [quora.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. mdpi.com [mdpi.com]

- 10. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure provides a versatile framework for the presentation of functional groups in a defined three-dimensional space, making it an ideal candidate for interaction with a variety of biological targets. Derivatives of quinazolinone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the physical and chemical properties of a specific derivative, 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, a molecule of significant interest for its potential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its physicochemical characteristics, a robust synthetic protocol, and a thorough spectroscopic analysis.

Physicochemical Properties: A Quantitative Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are estimated based on the properties of structurally related compounds and computational models.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₀N₂O₃S | [1][2] |

| Molecular Weight | 250.28 g/mol | [1][2] |

| CAS Number | 313233-21-5 | [1] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | 230-245 °C (estimated) | Based on related quinazolinone derivatives[3] |

| Solubility | Sparingly soluble in water; soluble in DMSO and DMF (predicted) | Inferred from structural characteristics |

| pKa (carboxylic acid) | 4.2 - 4.6 (estimated) | The pKa of propionic acid is 4.87[1][3][4]. The electron-withdrawing nature of the quinazolinone ring is expected to increase the acidity of the carboxylic proton. |

| logP (predicted) | 0.2 - 1.5 (estimated) | Based on related structures[5] |

Synthesis and Reactivity: A Practical Approach

The synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid can be efficiently achieved through a nucleophilic substitution reaction. The key strategic bond formation is the S-alkylation of 2-mercapto-3,4-dihydroquinazolin-4-one with a suitable three-carbon electrophile. This approach is reliable and scalable, making it suitable for laboratory-scale synthesis and potential future scale-up.

Proposed Synthetic Pathway

The synthesis begins with the preparation of the key intermediate, 2-mercapto-3,4-dihydroquinazolin-4-one, from anthranilic acid and thiourea. This is followed by the S-alkylation with 3-bromopropionic acid in the presence of a base.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Mercapto-3,4-dihydroquinazolin-4-one

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine anthranilic acid (0.1 mol, 13.7 g) and thiourea (0.12 mol, 9.13 g).

-

Reaction: Heat the mixture in an oil bath at 180-190 °C for 30 minutes. The mixture will melt and then solidify.

-

Work-up: Cool the flask to room temperature. Add 100 mL of 10% aqueous sodium carbonate solution and heat the mixture to boiling to dissolve the product.

-

Purification: Treat the hot solution with activated charcoal and filter. Acidify the filtrate with glacial acetic acid to precipitate the product.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to afford 2-mercapto-3,4-dihydroquinazolin-4-one.

Step 2: Synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

-

Reactant Preparation: To a solution of 2-mercapto-3,4-dihydroquinazolin-4-one (0.05 mol) in 100 mL of dimethylformamide (DMF), add potassium carbonate (0.06 mol) in portions.

-

Reaction: Stir the mixture at room temperature for 30 minutes. Then, add a solution of 3-bromopropionic acid (0.055 mol) in 20 mL of DMF dropwise.

-

Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into 500 mL of ice-cold water.

-

Purification: Acidify the solution with dilute hydrochloric acid to a pH of 3-4 to precipitate the crude product.

-

Isolation: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid.

Spectroscopic Analysis: Elucidating the Structure

The structural confirmation of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid relies on a combination of spectroscopic techniques. The expected spectral data are detailed below, based on the analysis of structurally similar quinazolinone derivatives.[3][4][6][7]

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazolinone ring, the methylene protons of the propionic acid side chain, and the exchangeable protons of the carboxylic acid and amide groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~12.1 | br s | 1H | N-H |

| 8.1 - 8.3 | d | 1H | Ar-H |

| 7.8 - 8.0 | t | 1H | Ar-H |

| 7.5 - 7.7 | d | 1H | Ar-H |

| 7.3 - 7.5 | t | 1H | Ar-H |

| 3.3 - 3.5 | t | 2H | S-CH₂ |

| 2.7 - 2.9 | t | 2H | CH₂-COOH |

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The carbon NMR spectrum will provide evidence for all eleven carbon atoms in the molecule, including the carbonyl carbons of the quinazolinone and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the side chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (carboxylic acid) |

| ~162 | C=O (amide) |

| ~150 | N-C=N |

| ~148 | Ar-C (quaternary) |

| ~135 | Ar-CH |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~120 | Ar-C (quaternary) |

| ~118 | Ar-CH |

| ~34 | S-CH₂ |

| ~30 | CH₂-COOH |

Infrared (IR) Spectroscopy (KBr Pellet)

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~3100 | Medium | N-H stretch (amide) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (amide) |

| ~1610 | Medium | C=N stretch |

| ~1550 | Medium | N-H bend |

| ~1480 | Medium | C=C stretch (aromatic) |

Potential Applications and Future Directions

The unique structural features of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, combining a proven pharmacophore (the quinazolinone ring) with a versatile carboxylic acid handle, make it a compelling candidate for further investigation in drug discovery. The carboxylic acid group provides a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activity and improved pharmacokinetic properties. Given the established anticancer and anti-inflammatory activities of many quinazolinone derivatives, this compound represents a promising starting point for the development of novel therapeutic agents in these areas.[8][9] Future work should focus on the biological evaluation of this compound and its derivatives in relevant in vitro and in vivo models.

References

-

2-(4-Oxo-3-m-tolyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid methyl ester. MOLBASE.

-

Synthesis and QSAR Study of (4-Oxo-3-aryl-3,4-dihydro-quinazolin-2-ylsulfanyl)-propionic Acid arylidene/aryl-ethylidene-hydrazides via Microwave Assisted Solvent Free Reations. Semantic Scholar. [URL]([Link]

-

3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. Beijing Innochem Science & Technology Co., Ltd.

-

3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid. Guidechem.

-

Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Australian Journal of Basic and Applied Sciences.

-

3-(4-OXO-3,4-DIHYDRO-QUINAZOLIN-2-YL)-PROPIONIC ACID synthesis. Chemicalbook.

-

3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid. Santa Cruz Biotechnology.

-

Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health.

-

1097144-02-9 | 3-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoic acid. Chiralen.

-

3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid. PubChemLite.

-

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid. PubChem.

-

3-(4-oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. ChemicalBook.

-

2-(4-oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid. ChemicalBook.

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central.

-

High Quality Pharmaceutical Intermediates 179688-53-0 Manufacturer Export 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. LookChem.

-

5-Chloro-2-methylpentan-2-ol | CAS 7712-59-6. Veeprho.

-

Propionic acid. Wikipedia.

-

3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic Acid. Benchchem.

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI.

-

2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid. PubChemLite.

-

3-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. PubChemLite.

-

1097144-02-9 | 3-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid. MolCore.

-

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride. PubChem.

-

4-oxo-1,4-dihydroquinoline-3-carboxylic Acid CAS 13721-01-2. Home Sunshine Pharma.

Sources

- 1. Propionic acid | 79-09-4 [chemicalbook.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Propionic acid (C2H5COOH) has a pKa of 4.886. What is the pH of a... | Study Prep in Pearson+ [pearson.com]

- 8. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 9. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-((4-Oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid (CAS 313233-21-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((4-Oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid (CAS 313233-21-5), a member of the pharmacologically significant quinazolinone family. Quinazolinone derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document elucidates the core chemical properties, a proposed synthetic pathway, and potential therapeutic applications of this specific molecule, drawing upon the established knowledge of structurally related compounds. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their exploration of this promising scaffold.

Core Compound Properties

3-((4-Oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid is a heterocyclic compound featuring a quinazolinone core linked to a propanoic acid moiety via a thioether bridge.

| Property | Value | Source |

| CAS Number | 313233-21-5 | N/A |

| Molecular Formula | C₁₁H₁₀N₂O₃S | N/A |

| Molecular Weight | 250.27 g/mol | N/A |

| IUPAC Name | 3-((4-oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid | N/A |

| Synonyms | 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | N/A |

Synthesis and Mechanism

The synthesis of 3-((4-Oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid can be logically achieved through a two-step process, commencing with the formation of the quinazolinone scaffold followed by S-alkylation. This approach is well-documented for analogous structures and offers a reliable route to the target molecule.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Mercapto-3,4-dihydroquinazolin-4(1H)-one (Precursor)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in a suitable solvent such as ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then with water to remove any unreacted starting materials and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 2-mercapto-3,4-dihydroquinazolin-4(1H)-one.

Step 2: Synthesis of 3-((4-Oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid (Final Product)

-

Reactant Preparation: To a solution of 2-mercapto-3,4-dihydroquinazolin-4(1H)-one (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (2-3 equivalents).

-

Addition of Alkylating Agent: To this suspension, add 3-bromopropanoic acid (1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is acidified with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 3-((4-oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid.

Potential Biological Activities and Therapeutic Applications

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a variety of biological targets. Based on the activities of structurally similar compounds, 3-((4-Oxo-1,4-dihydroquinazolin-2-yl)thio)propanoic acid is hypothesized to possess potential anticancer and antimicrobial properties.

Anticancer Potential

Numerous 2-thio-quinazolin-4(3H)-one derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases, or interference with cell cycle progression.[3]

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (ranging from nanomolar to micromolar concentrations) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Potential

Quinazolinone derivatives have also been extensively investigated for their antimicrobial activities against a broad spectrum of bacteria and fungi.[4][5] The presence of the thioether linkage and the carboxylic acid moiety in the target compound may contribute to its potential as an antimicrobial agent.

Proposed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathway and Workflow Diagrams

General Mechanism of Action for Quinazolinone-based Anticancer Agents

Caption: Potential anticancer mechanism of quinazolinone derivatives.

Experimental Workflow for Biological Evaluation

Caption: Workflow for evaluating the biological activity.

References

- Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(3), 356-364.

- El-Gazzar, A. R., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6539.

- El-Sayed, N. N., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals, 16(10), 1392.

- Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 803-808.

- Kaur, R., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. Chemistry Central Journal, 11(1), 41.

- Mohammadi-Farani, A., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(4), 777-784.

- Mohammadi-Farani, A., et al. (2014). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences, 9(2), 109-116.

- Patel, P. R., et al. (2021). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. Asian Pacific Journal of Health Sciences, 8(2), 61-69.

-

RSC Publishing. (n.d.). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. Retrieved from [Link]

- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Zahedifard, M., et al. (2015). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 5(118), 97591-97619.

- Abdel Gawad, N. M., et al. (2010). Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6- disubstituted- 1, 2, 3, 4-tetrahydroquinazolin-2H-ones. European Journal of Medicinal Chemistry, 45(12), 6058-6067.

- Al-Omary, F. A., et al. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. Asian Journal of Chemistry, 23(11), 4767.

- Ghorab, M. M., et al. (2016). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.

- Ghorbani-Vaghei, R., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 26(16), 4945.

- Gomha, S. M., et al. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 20(12), 22176-22191.

- Hassan, S. Y., et al. (2019). Ultrasound mediated efficient synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides as potent tyrosinase inhibitors: Mechanistic approach through chemoinformatics and molecular docking studies. Bioorganic Chemistry, 92, 103201.

- Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 23(17), 5646-5660.

- Khan, I., et al. (2018). Synthesis, characterization, anti-Cancer, anti-inflammatory activities, and docking studies of 3, 5-disubstituted thiadiazine-2-thiones. Letters in Drug Design & Discovery, 15(11), 1184-1193.

- Kumar, A., et al. (2010). Synthesis and Antimicrobial activity of various Quinazolinone derivatives containing Thiazole and Thiazolidinone Moiety. E-Journal of Chemistry, 7(4), 1435-1441.

- Liu, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(24), 8689.

- Lv, K., et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as Novel ALK Inhibitors. Molecules, 27(19), 6538.